

Measuring IL-1 β Secretion After NLRP3 Agonist Stimulation: Application Notes and Protocols

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Compound of Interest

Compound Name: NLRP3 agonist 2

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Introduction

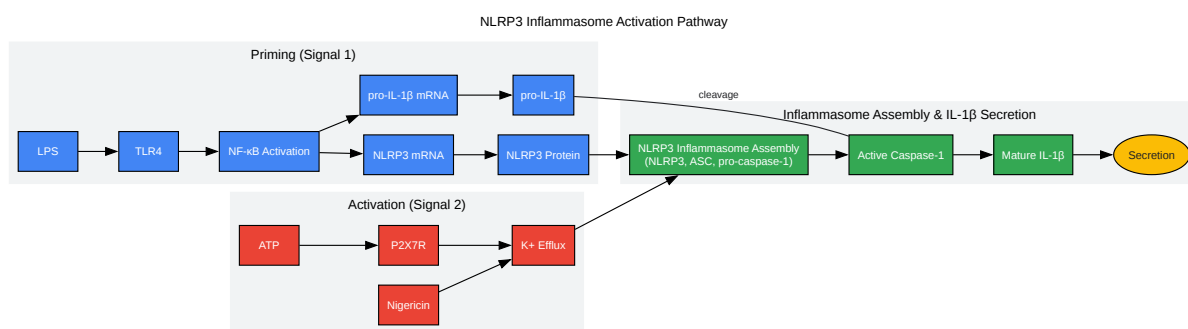
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.^{[1][2]} Its activation is a key step in the inflammatory response, leading to the maturation and secretion of pro-inflammatory cytokines, notably interleukin-1 β (IL-1 β).^{[1][3]} Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention.

Canonical activation of the NLRP3 inflammasome is a two-step process.^[3] The initial "priming" signal, often provided by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1 β gene expression via the NF- κ B pathway. A second, distinct signal, triggered by a diverse range of stimuli including the bacterial toxin nigericin or extracellular ATP, induces the assembly of the inflammasome complex. This assembly facilitates the activation of caspase-1, which then cleaves pro-IL-1 β into its active, mature form, leading to its secretion from the cell.

These application notes provide a detailed protocol for inducing NLRP3 inflammasome activation in vitro using common agonists and quantifying the subsequent IL-1 β secretion. The methodologies described are fundamental for screening potential NLRP3 inhibitors and investigating the mechanisms of inflammasome-mediated inflammation.

Signaling Pathway of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome and subsequent IL-1 β secretion is a well-defined signaling cascade. The process begins with a priming signal that upregulates necessary components, followed by an activation signal that triggers the assembly of the inflammasome complex.

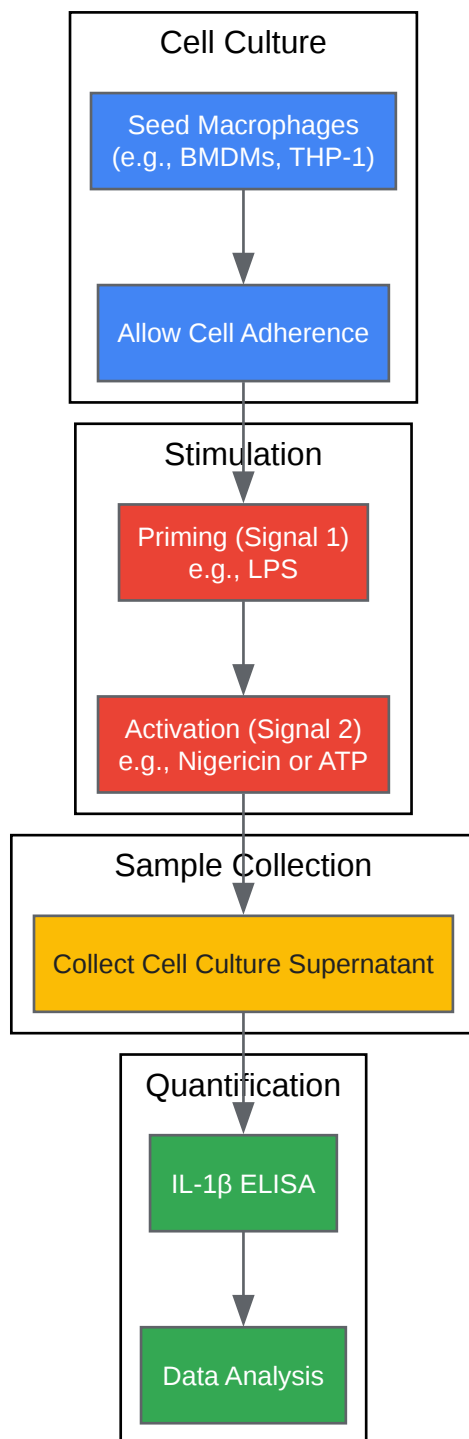


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Caption: NLRP3 Inflammasome Activation Pathway.

Experimental Workflow

The following diagram outlines the general workflow for measuring IL-1 β secretion following NLRP3 agonist stimulation.

Experimental Workflow for Measuring IL-1 β Secretion[Click to download full resolution via product page](#)Caption: Experimental Workflow for IL-1 β Secretion Assay.

Data Presentation: Agonist Concentrations and Incubation Times

The following table summarizes typical concentrations and incubation times for NLRP3 inflammasome priming and activation agents. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.

Step	Agonist	Cell Type	Concentration	Incubation Time	Reference
Priming (Signal 1)	Lipopolysaccharide (LPS)	iBMDMs	1 µg/mL	4 hours	
THP-1	1 µg/mL	3-4 hours			
BMDMs	500 ng/mL	3-6 hours			
Activation (Signal 2)	Nigericin	iBMDMs	10 µM	1 hour	
BMDMs	20 µM	45 minutes			
THP-1	5 - 20 µM	1 hour			
Cerebral Organoids	10 µM	1-16 hours			
ATP	BMDMs	0.5-5 mM	30-45 minutes		
RAW264.7	5 mM	30 minutes			
hMDMs	3 mM	Not Specified			

Experimental Protocols

Materials and Reagents

- Cells: Immortalized Bone Marrow-Derived Macrophages (iBMDMs), THP-1 monocytes, or primary Bone Marrow-Derived Macrophages (BMDMs).

- Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Priming Agent: Lipopolysaccharide (LPS) from E. coli O111:B4.
- Activation Agents: Nigericin sodium salt, Adenosine 5'-triphosphate (ATP) disodium salt hydrate.
- Phosphate-Buffered Saline (PBS): pH 7.4.
- ELISA Kit: Human or mouse IL-1 β ELISA kit.
- 96-well flat-bottom cell culture plates.
- Reagent reservoirs, multichannel pipettes, and sterile pipette tips.

Protocol 1: IL-1 β Secretion Assay in iBMDMs or BMDMs

- Cell Seeding:
 - Harvest and count iBMDMs or BMDMs.
 - Seed the cells into a 96-well flat-bottom plate at a density of 2×10^5 cells/well in 100 μ L of complete culture medium.
 - Incubate the plate at 37°C and 5% CO₂ for 2-4 hours to allow for cell adherence.
- Priming (Signal 1):
 - Prepare a 2x working solution of LPS (e.g., 1 μ g/mL for BMDMs) in complete culture medium.
 - Carefully add 100 μ L of the 2x LPS solution to each well for a final concentration of 500 ng/mL.
 - Incubate for 3-4 hours at 37°C and 5% CO₂.
- Activation (Signal 2):

- Prepare a 2x working solution of Nigericin (e.g., 40 μ M) or ATP (e.g., 10 mM) in serum-free medium.
- Carefully remove the LPS-containing medium from the wells.
- Add 100 μ L of the 2x Nigericin or ATP solution to the respective wells for a final concentration of 20 μ M for Nigericin or 5 mM for ATP.
- Incubate for 45 minutes (for Nigericin) or 30-45 minutes (for ATP) at 37°C and 5% CO₂.
- Supernatant Collection:
 - Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
 - Carefully collect the supernatant without disturbing the cell layer.
- IL-1 β Quantification:
 - Quantify the concentration of IL-1 β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Protocol 2: IL-1 β Secretion Assay in THP-1 Cells

- Cell Differentiation (for adherent macrophages):
 - Seed THP-1 monocytes at a density of 2×10^5 cells/well in a 96-well plate in complete RPMI medium.
 - Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL to differentiate the monocytes into macrophages.
 - Incubate for 48-72 hours at 37°C and 5% CO₂.
 - After incubation, aspirate the PMA-containing medium and replace it with fresh, complete medium. Allow the cells to rest for 24 hours.
- Priming (Signal 1):
 - Prepare a 2x working solution of LPS (2 μ g/mL) in complete medium.

- Add 100 μ L of the 2x LPS solution to each well for a final concentration of 1 μ g/mL.
- Incubate for 3-4 hours at 37°C and 5% CO₂.
- Activation (Signal 2):
 - Prepare a 2x working solution of Nigericin (e.g., 20 μ M) or ATP in serum-free medium.
 - Carefully remove the priming medium.
 - Add 100 μ L of the 2x agonist solution to the wells for a final concentration of 10 μ M for Nigericin.
 - Incubate for 1 hour at 37°C and 5% CO₂.
- Supernatant Collection and IL-1 β Quantification:
 - Follow steps 4 and 5 from Protocol 1.

Concluding Remarks

The protocols and data presented provide a robust framework for studying NLRP3 inflammasome activation through the measurement of IL-1 β secretion. These assays are essential tools for academic research into the fundamental mechanisms of innate immunity and for the pharmaceutical industry in the discovery and development of novel anti-inflammatory therapeutics. Careful optimization of cell type, agonist concentrations, and incubation times is crucial for obtaining reliable and reproducible results.

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References

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